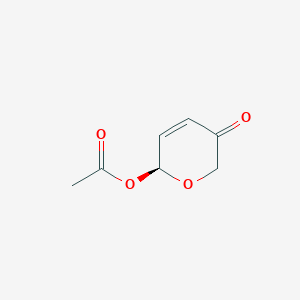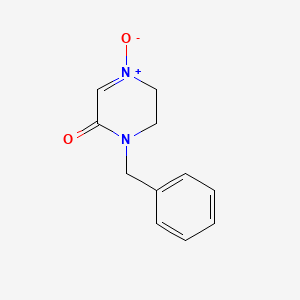![molecular formula C15H9N5 B14267863 (5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile CAS No. 140942-11-6](/img/structure/B14267863.png)
(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a cyano group, a methyl group, and a propanedinitrile moiety attached to a bipyridine core. Bipyridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile typically involves the reaction of 2-methyl-3,4’-bipyridine with suitable reagents to introduce the cyano and propanedinitrile groups. One common method involves the use of cyanogen bromide (BrCN) and malononitrile (CH2(CN)2) under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano or methyl groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted bipyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of (5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the cyano and propanedinitrile groups allows the compound to participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milrinone: A bipyridine derivative used as a positive inotropic agent in the treatment of heart failure.
Amrinone: Another bipyridine compound with similar pharmacological properties to milrinone.
Uniqueness
(5-Cyano-2-methyl[3,4’-bipyridin]-6(1H)-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
140942-11-6 |
|---|---|
Molekularformel |
C15H9N5 |
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
2-(3-cyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H9N5/c1-10-14(11-2-4-19-5-3-11)6-12(7-16)15(20-10)13(8-17)9-18/h2-6,20H,1H3 |
InChI-Schlüssel |
WMKTXIWJYICRHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C(C#N)C#N)N1)C#N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)



![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)


![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)



![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
